molecular formula C5H8N2O B2471833 (5-Methylisoxazol-4-yl)methanamine CAS No. 139458-29-0

(5-Methylisoxazol-4-yl)methanamine

Cat. No.: B2471833
CAS No.: 139458-29-0
M. Wt: 112.132
InChI Key: ZRIIZUYEXSYUNH-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-4-yl)methanamine: is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (5-Methylisoxazol-4-yl)methanamine typically begins with commercially available starting materials such as 5-methylisoxazole.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Methylisoxazol-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts and solvents like dichloromethane.

Major Products:

    Oxidation Products: Oxides of this compound.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (5-Methylisoxazol-4-yl)methanamine is used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound is used in biological studies to understand its interaction with biological systems.

Medicine:

    Drug Development: this compound is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

  • (5-Methylisoxazol-4-yl)amine
  • (5-Methylisoxazol-4-yl)methanol
  • (5-Methylisoxazol-4-yl)acetic acid

Comparison:

  • (5-Methylisoxazol-4-yl)methanamine is unique due to its amine functional group, which imparts different reactivity and properties compared to its analogs.
  • (5-Methylisoxazol-4-yl)amine lacks the methylene group, making it less versatile in certain reactions.
  • (5-Methylisoxazol-4-yl)methanol has a hydroxyl group instead of an amine, leading to different chemical behavior.
  • (5-Methylisoxazol-4-yl)acetic acid contains a carboxylic acid group, which significantly alters its reactivity and applications.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-5(2-6)3-7-8-4/h3H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIIZUYEXSYUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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